Montelukast is synthesized from various chemical precursors, with its structure classified under the category of leukotriene receptor antagonists. The specific compound 21(S)-Hydroxy Montelukast is formed through metabolic processes involving cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, which are responsible for the oxidation of Montelukast to its hydroxylated forms .
The synthesis of 21(S)-Hydroxy Montelukast can be understood through the metabolic pathways of its parent compound, Montelukast. The following steps outline the key aspects of its synthesis:
The molecular structure of 21(S)-Hydroxy Montelukast can be described as follows:
The primary chemical reactions involving 21(S)-Hydroxy Montelukast include:
The mechanism of action for 21(S)-Hydroxy Montelukast is closely related to that of Montelukast itself:
21(S)-Hydroxy Montelukast is primarily investigated within scientific research contexts related to:
21(S)-Hydroxy Montelukast (CAS 184763-29-9) is a major phase I metabolite of the leukotriene receptor antagonist Montelukast. Its molecular formula is C35H36ClNO4S, with a molecular weight of 602.18 g/mol [2] [5]. The compound features a quinoline core linked via an ethenyl bridge to a phenyl ring, with a thioether chain connected to a cyclopropaneacetic acid group. A critical structural element is the chiral secondary alcohol at the 21-position, where the (S)-configuration is designated [5] [6].
Stereochemical differentiation from its diastereomer 21(R)-Hydroxy Montelukast (CAS 184763-26-6) is achieved through chiral chromatography or stereoselective synthesis [7]. Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry confirm the (S)-configuration, showing distinct chemical shift patterns for the C21-H proton compared to the R-isomer [5]. The spatial orientation at C21 influences metabolic clearance and receptor interactions, though the metabolite exhibits significantly lower pharmacological activity than the parent Montelukast [4].
Table 1: Key Identification Parameters
Property | Value |
---|---|
CAS Registry Number | 184763-29-9 |
IUPAC Name | 2-[1-[[(1R,3S)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxy-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
Molecular Formula | C35H36ClNO4S |
Exact Mass | 601.203 Da |
The synthesis of 21(S)-Hydroxy Montelukast primarily occurs via stereoselective hydroxylation of Montelukast sodium. In vivo, cytochrome P450 enzymes (predominantly CYP3A4) catalyze this transformation [4]. In vitro, chemical synthesis employs chiral auxiliaries or asymmetric reduction strategies:
Recent innovations focus on solvent reduction and enzymatic catalysis to replace toxic reagents like boron hydrides. For example, KRED-mediated synthesis in aqueous/organic biphasic systems reduces organic solvent use by >50% compared to traditional methods [10].
21(S)-Hydroxy Montelukast is a pale yellow solid under standard conditions [5] [6]. Experimental and predicted data reveal:
Solubility is low in water (<0.1 mg/mL) but moderate in acetone, chloroform, and methanol [5] [8]. The compound’s amphiphilic character arises from hydrophobic aromatic domains and polar ionizable groups.
Table 2: Physicochemical Profile Summary
Property | Value | Conditions |
---|---|---|
Melting Point | 71–75°C | Experimental |
Density | 1.311 ± 0.06 g/cm³ | Predicted |
Water Solubility | <0.1 mg/mL | 25°C |
pKa | 4.76 ± 0.10 | Carboxylic acid group |
LogP | ~5.2 | Experimental |
21(S)-Hydroxy Montelukast degrades under specific conditions, necessitating stringent storage protocols. Key stability observations include:
Long-term storage recommendations include temperatures at –20°C under nitrogen, which maintains >95% purity for 24 months [5] [8]. Oxidative degradation pathways involve sulfoxidation at the thioether group, confirmed by LC-MS studies identifying the sulfoxide derivative [4].
Table 3: Primary Degradation Pathways
Stress Condition | Major Degradants | Degradation Mechanism |
---|---|---|
Acidic (pH 3) | 21,36-Dihydroxy derivatives | Hydroxylation |
Alkaline (pH 10) | Lactone formation | Intramolecular cyclization |
UV Light (254 nm) | Quinoline cleavage products | Photo-oxidation |
Oxidative (H2O2) | Sulfoxide | Sulfoxidation |
The compound’s stability in biological matrices (e.g., plasma) is limited (<24 hours at room temperature), requiring immediate freezing at –80°C for analytical studies [4]. No significant racemization at C21 occurs under physiological conditions, preserving its stereochemical integrity during metabolism studies [4] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: